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Compound Name: GSK317354A

Cat. No.: B1672379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of small molecule inhibitors targeting

Ubiquitin-Specific Protease 30 (USP30), a key negative regulator of mitophagy. While this

analysis aims to validate the inhibitory effect of GSK317354A, public domain information on

this specific compound is not available at the time of publication. Therefore, this guide will focus

on a comparative analysis of several well-characterized, potent, and selective USP30

inhibitors, providing a framework for evaluating any novel compound against established

benchmarks.

USP30 is a deubiquitinase localized to the outer mitochondrial membrane that counteracts the

activity of the PINK1/Parkin pathway, a critical process for the clearance of damaged

mitochondria.[1][2][3] Inhibition of USP30 is a promising therapeutic strategy for a range of

diseases, including Parkinson's disease and other neurodegenerative disorders, by enhancing

the removal of dysfunctional mitochondria.[4][5][6]

Comparative Analysis of USP30 Inhibitors
The following tables summarize the biochemical potency and cellular activity of leading USP30

inhibitors based on publicly available data.

Table 1: Biochemical Potency of USP30 Inhibitors
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Compound IC50 (in vitro) Assay Method Reference

FT3967385 (FT385) ~1 nM
Ubiquitin-rhodamine

fluorogenic substrate
[7]

MTX115325 12 nM Not specified [8]

USP30 inhibitor 11 10 nM
USP30 biochemical

IC50 assay
[9]

USP30 inhibitor 18 20 nM Not specified [10]

Compound 39 ~20 nM
In vitro enzyme

activity assay
[11]

MF-094 120 nM Not specified [12]

Table 2: Cellular Activity of USP30 Inhibitors

Compound
Cellular Target
Engagement
(EC50)

Key Cellular
Effect

Cell Lines
Used

Reference

MTX115325
32 nM (TOM20

ubiquitination)

Increases

mitophagy
HeLa, SH-SY5Y [8]

FT3967385

(FT385)
Not specified

Enhances basal

mitophagy and

ubiquitylation of

TOM20

hTERT-RPE1,

SH-SY5Y
[7]

ST-539 Not specified
Promotes

mitophagy
Not specified [2]

Compound 39 Not specified
Increased

mitophagy

SH-SY5Y

neuronal cultures
[11]

Signaling Pathway and Experimental Workflow
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To validate the inhibitory effect of a compound on USP30, it is crucial to understand its role in

the broader signaling context and to employ robust experimental workflows.
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Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.

A typical experimental workflow to validate a novel USP30 inhibitor would involve a series of

biochemical and cell-based assays.
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Caption: A general experimental workflow for the validation of a USP30 inhibitor.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of USP30

inhibitors. Below are protocols for key experiments.
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In Vitro USP30 Inhibition Assay (Fluorogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against purified USP30.

Materials:

Recombinant human USP30 enzyme.

Ubiquitin-rhodamine 110 substrate.

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

Test compound (e.g., GSK317354A) serially diluted in DMSO.

384-well black assay plates.

Fluorescence plate reader.

Procedure:

Add assay buffer to all wells.

Add serially diluted test compound to the appropriate wells.

Add a fixed concentration of recombinant USP30 to all wells except the negative control.

Incubate for 15 minutes at room temperature to allow for compound binding.

Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time.

Calculate the initial reaction rates and plot them against the logarithm of the inhibitor

concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Cellular Target Engagement: Ubiquitinated TOM20
Western Blot

Objective: To assess the ability of a test compound to increase the ubiquitination of TOM20,

a known USP30 substrate, in a cellular context.

Materials:

Human cell line (e.g., HeLa or SH-SY5Y, which may overexpress Parkin for a more robust

signal).

Test compound.

Mitochondrial uncoupler (e.g., CCCP or a combination of antimycin A and oligomycin) to

induce mitophagy.

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: anti-TOM20, anti-ubiquitin.

Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

Chemiluminescent substrate.

Procedure:

Plate cells and allow them to adhere overnight.

Pre-treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-4

hours).

Induce mitochondrial damage by adding the mitochondrial uncoupler for a defined period

(e.g., 2-4 hours).

Wash cells with ice-cold PBS and lyse them.

Determine protein concentration using a BCA assay.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Develop the blot using a chemiluminescent substrate and image the bands.

Quantify the band intensities for ubiquitinated TOM20, normalizing to total TOM20 or a

loading control.

Mitophagy Flux Assay using mt-Keima
Objective: To quantitatively measure the effect of a USP30 inhibitor on the delivery of

mitochondria to lysosomes (mitophagy).

Materials:

Cells stably expressing the mt-Keima fluorescent reporter. mt-Keima is a pH-sensitive

fluorescent protein that exhibits a shift in its excitation spectrum from 440 nm (neutral pH

of mitochondria) to 586 nm (acidic pH of lysosomes).

Test compound.

Live-cell imaging system or flow cytometer capable of ratiometric analysis.

Procedure:

Plate mt-Keima expressing cells in a suitable imaging dish or plate.

Treat cells with the test compound or vehicle for the desired duration.

Acquire fluorescent images at both excitation wavelengths (440 nm and 561 nm) with a

single emission filter (e.g., 620 nm).

The ratio of the signal from the 561 nm excitation (lysosomal mitochondria) to the 440 nm

excitation (total mitochondria) is calculated.

An increase in this ratio indicates an increase in mitophagy flux.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alternatively, cells can be analyzed by flow cytometry, measuring the fluorescence

intensity in two different channels to determine the ratiometric shift.

Conclusion
The validation of GSK317354A as a potent and selective USP30 inhibitor will require rigorous

testing against the established benchmarks set by compounds like FT3967385 and

MTX115325. By employing the standardized experimental protocols outlined in this guide,

researchers can generate robust and comparable data to ascertain the therapeutic potential of

novel USP30 inhibitors. The consistent observation of increased TOM20 ubiquitination and

enhanced mitophagy flux in cellular models are key indicators of a compound's on-target

activity and its promise for advancing the treatment of diseases linked to mitochondrial

dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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